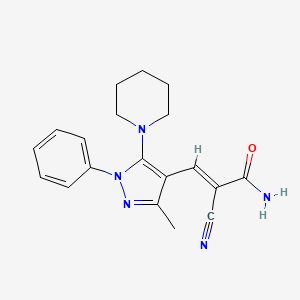

(E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-14-17(12-15(13-20)18(21)25)19(23-10-6-3-7-11-23)24(22-14)16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H2,21,25)/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPOCYMVHZIEQM-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=C(C#N)C(=O)N)N2CCCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=C(\C#N)/C(=O)N)N2CCCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials might include substituted pyrazoles, piperidine, and acrylonitrile derivatives. Common synthetic routes may involve:

Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

Introduction of the piperidine moiety: This step may involve nucleophilic substitution reactions.

Formation of the (E)-2-cyano-3-propenamide moiety: This can be achieved through Knoevenagel condensation reactions involving acrylonitrile derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide exhibit promising anticancer properties. The compound's structure suggests it may inhibit specific tyrosine kinases involved in cancer progression. For instance, studies have shown that derivatives of pyrazole compounds can selectively inhibit Mer tyrosine kinase (MerTK) activity, which is implicated in various cancers, including breast cancer and leukemia .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research into similar pyrazole derivatives has demonstrated their ability to modulate inflammatory pathways, potentially providing therapeutic options for conditions such as rheumatoid arthritis and other inflammatory diseases .

Neurological Applications

Given the presence of piperidine in its structure, this compound could be explored for neurological applications. Piperidine derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Receptor Modulation

The compound may act as a partial agonist or antagonist at specific receptors involved in pain and inflammation pathways. For example, its structural similarity to known cannabinoid receptor ligands suggests potential interactions with the endocannabinoid system, which plays a crucial role in pain modulation .

Enzyme Inhibition

Inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the inflammatory response, is another possible mechanism. This could lead to reduced production of pro-inflammatory mediators .

Case Study: Anticancer Properties

A study published in 2022 investigated a series of pyrazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest . While this compound was not the primary focus, its structural relatives demonstrated the potential for similar effects.

Case Study: Anti-inflammatory Activity

In another study focusing on pyrazole compounds, researchers evaluated their anti-inflammatory effects using animal models of acute inflammation. The findings suggested that these compounds could significantly reduce edema and inflammatory markers, indicating potential therapeutic applications for inflammatory diseases .

Data Summary Table

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-cyano-3-(substituted)prop-2-enamide derivatives. Below is a systematic comparison with analogs reported in the literature, focusing on substituent effects, physicochemical properties, and functional roles.

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences and Properties

Analysis of Substituent Effects

- Electron-Withdrawing vs. In contrast, Compound 5b’s methoxy group (electron-donating) may reduce electrophilicity but improve solubility . The piperidine substituent in the target compound introduces steric bulk and basicity, which could influence binding affinity in biological targets compared to sulfamoyl groups in Compounds 5b/5c .

- Thermal Stability: Compounds with sulfamoylphenyl groups (5b, 5c) exhibit higher melting points (~290°C) compared to non-sulfonamide analogs, likely due to enhanced hydrogen bonding and crystallinity . The target compound’s melting point is unreported but may differ due to piperidine’s conformational flexibility.

Synthetic Accessibility :

Functional Comparisons

- Biological Activity: Sulfamoylphenyl derivatives (5b, 5c) show promise in targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), whereas the target compound’s piperidine-pyrazole system may favor kinase inhibition via hydrophobic interactions .

- Crystallographic Behavior: Hydrogen bonding patterns in sulfonamide derivatives (5b, 5c) likely differ from the target compound due to the absence of sulfonamide donors. Piperidine’s NH group could form weaker hydrogen bonds compared to sulfamoyl’s SO₂NH₂, affecting crystal packing .

Biological Activity

(E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on anti-inflammatory and analgesic effects. The following sections detail these activities and their implications.

1. Anti-inflammatory Activity

Studies have shown that the compound significantly inhibits inflammatory responses in various in vitro and in vivo models:

- Cell Viability Assays : Initial tests demonstrated that concentrations up to 100 μM did not induce cytotoxicity in J774 murine macrophage cells, allowing for subsequent evaluations of its anti-inflammatory potential .

- Inhibition of Leukocyte Migration : The compound inhibited polymorphonuclear leukocyte migration by 63.2%, outperforming indomethacin, a standard anti-inflammatory drug, which achieved 45.3% inhibition .

| Concentration (μM) | Polymorphonuclear Migration Inhibition (%) |

|---|---|

| 10 | 30 |

| 50 | 50 |

| 100 | 63.2 |

The mechanism by which this compound exerts its anti-inflammatory effects appears to involve modulation of various inflammatory mediators:

- Cytokine Modulation : The compound reduces the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in non-cytotoxic concentrations .

- Target Interaction : Molecular docking studies suggest interactions with key inflammatory mediators like COX-2 and iNOS, indicating potential pathways for therapeutic intervention .

3. Analgesic Activity

In addition to its anti-inflammatory properties, the compound has demonstrated significant analgesic effects:

| Drug/Compound | Analgesic Activity (% Inhibition) |

|---|---|

| (E)-2-cyano... | 69.56 |

| Indomethacin | 66.24 |

Case Studies

Several studies have explored the biological activity of related compounds with similar structures, providing insights into the potential efficacy of (E)-2-cyano...:

- Study on Pyrazolone Derivatives : Research indicated that pyrazolone derivatives exhibit diverse biological activities including anti-inflammatory and analgesic effects. Specifically, a derivative showed a higher inhibition rate than indomethacin in an inflammation model .

- In Vivo Studies : In animal models, compounds similar to (E)-2-cyano... have shown significant reductions in edema and leukocyte migration, reinforcing the potential of this class of compounds for therapeutic use in inflammatory diseases .

Q & A

Q. What synthetic strategies are recommended for preparing (E)-2-cyano-3-(3-methyl-1-phenyl-5-piperidin-1-ylpyrazol-4-yl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. A common approach includes:

Pyrazole ring formation : Condensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions.

Substitution at the pyrazole 5-position : Introduction of the piperidinyl group via nucleophilic substitution or transition-metal-catalyzed coupling.

Prop-2-enamide assembly : Knoevenagel condensation between a cyanoacetamide derivative and a substituted benzaldehyde intermediate.

Optimization requires monitoring reaction progress via TLC and adjusting parameters like solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., piperidine for condensation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating the E-isomer .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and functional groups of this compound?

- Methodological Answer :

- 1H/13C NMR : The E-configuration of the prop-2-enamide moiety is confirmed by coupling constants (J = 12–16 Hz for trans olefinic protons) and deshielded carbonyl carbon signals (δ ~165–170 ppm). The piperidinyl group shows characteristic multiplets for N-CH2 protons (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Key signatures include the cyano group (ν ~2200 cm⁻¹), amide C=O (ν ~1680 cm⁻¹), and aromatic C-H stretches (ν ~3050 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 376.19) and fragments indicative of the piperidinyl and phenylpyrazole groups .

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions arising from flexible substituents (e.g., piperidinyl group) in this compound?

- Methodological Answer : Flexible groups often lead to disorder in crystal structures. Strategies include:

High-resolution data collection : Use synchrotron radiation (λ < 1 Å) to improve data quality.

Refinement with SHELXL : Apply restraints (e.g., DFIX, SIMU) to model disordered piperidinyl conformers. Validate using the ADDSYM/PLATON tool to check for missed symmetry .

Twinned data handling : For cases of pseudo-merohedral twinning, refine using the TWIN/BASF commands in SHELXL .

Cross-validation with DFT-optimized geometries (e.g., Gaussian09) can corroborate plausible conformers .

Q. What methodologies are used to analyze hydrogen bonding networks and their impact on molecular packing in crystalline forms?

- Methodological Answer :

- Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs for amide-amide interactions) using Etter’s formalism to identify recurring patterns .

- Hirshfeld surface analysis : Map dₑ (distance to nearest nucleus) and dᵢ (distance to external nucleus) to quantify intermolecular contacts. Tools like CrystalExplorer visualize π-π stacking (C···C contacts) and C-H···O/N interactions .

- Thermal ellipsoid plots : Assess dynamic disorder in the phenyl or piperidinyl groups using anisotropic displacement parameters (ADPs) .

Q. How can computational chemistry address contradictions in proposed reaction mechanisms (e.g., cyclization vs. dimerization pathways)?

- Methodological Answer :

- Transition state modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies for competing pathways. IRC (intrinsic reaction coordinate) analysis verifies intermediates .

- Kinetic isotope effects (KIEs) : Compare experimental vs. computed KIEs (e.g., deuterium substitution at reactive sites) to validate mechanistic hypotheses .

- MD simulations : Track solvent effects (e.g., DMSO vs. THF) on reaction trajectories using OPLS-AA force fields in GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.